Tetrahydrofurfuryl bromide

Catalog No.
S702524
CAS No.
1192-30-9
M.F
C5H9BrO
M. Wt
165.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahydrofurfuryl bromide

Researchers often face trade-offs in THF alkylation: furfuryl bromide polymerizes, THF chloride is unreactive, and THF alcohol requires activation. Tetrahydrofurfuryl bromide (CAS 1192-30-9) solves these by offering a stable, highly reactive primary bromide. - Eliminates elimination byproducts (no 2-methylenetetrahydrofuran). - Ready-to-use liquid; no in-situ activation needed. - Consistent ≥98% purity for drug discovery and agrochemical synthesis. - Ambient shipping; long shelf life.

CAS Number

1192-30-9

Product Name

Tetrahydrofurfuryl bromide

IUPAC Name

2-(bromomethyl)oxolane

Molecular Formula

C5H9BrO

Molecular Weight

165.03 g/mol

InChI

InChI=1S/C5H9BrO/c6-4-5-2-1-3-7-5/h5H,1-4H2

InChI Key

VOHILFSOWRNVJJ-UHFFFAOYSA-N

SMILES

C1CC(OC1)CBr

Canonical SMILES

C1CC(OC1)CBr

The exact mass of the compound Tetrahydrofurfuryl bromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93886. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Tetrahydrofurfuryl bromide, 2-(Bromomethyl)tetrahydrofuran, THF bromide, 2-(Bromomethyl)oxolane, Tetrahydrofurfuryl bromide (THFB)

Purity

≥98%

Package Size

1 g, 5 g, 25 g

Tetrahydrofurfuryl bromide (CAS 1192-30-9) is a fully saturated cyclic ether bearing a highly reactive bromomethyl group, functioning as a premier electrophilic building block in organic synthesis. It is primarily procured as a stable, distillable liquid (boiling point 169–171 °C at atmospheric pressure; 69–70 °C at 22 mmHg) for use in O-alkylation, N-alkylation, and the preparation of functionalized organometallic reagents. Unlike its highly unstable aromatic counterparts, the saturated tetrahydrofuran ring imparts excellent chemical stability under standard storage conditions, while the primary bromide ensures rapid and predictable SN2 reactivity. This combination of structural stability and leaving-group efficiency makes it a critical raw material for synthesizing pharmaceuticals, agrochemicals, and specialty ethers where the tetrahydrofurfuryl moiety must be introduced efficiently. [1]

Research Fit

Racemic heterocyclic alkyl bromide (C₅H₉BrO)
Saturated THF ring – distinct reactivity vs. furfuryl halides
Alkylating agent for phosphonium salts, pharmaceutical intermediates, and Wittig precursors

Substituting tetrahydrofurfuryl bromide with cheaper alternatives like tetrahydrofurfuryl chloride (THFC) or the precursor tetrahydrofurfuryl alcohol (THFA) often leads to significant process inefficiencies. THFC is notably inert toward many standard nucleophiles, requiring harsh conditions that promote competing elimination reactions to yield unwanted 2-methylenetetrahydrofuran byproducts rather than the desired substitution product. Conversely, attempting to use THFA directly necessitates in situ activation (e.g., mesylation or tosylation), which introduces additional reagents, increases waste streams, and complicates downstream purification. Furthermore, substituting with the aromatic analog, furfuryl bromide, is practically unfeasible for most scalable workflows due to its extreme instability and rapid spontaneous polymerization at room temperature. Procuring THFB directly circumvents these issues, offering a reliable, one-step alkylating agent with high atom economy. [1]

Substitution Risk

Physical property divergence

Different boiling point, density, and flash point vs. furfuryl bromide and tetrahydrofurfuryl chloride alter distillation and safety classification.

Leaving-group reactivity mismatch

Bromide is significantly more reactive than chloride in SN2 displacement; direct substitution may shift reaction rates and yields.

Ring saturation controls Wittig pathway

Saturated vs. unsaturated ring changes ylide conjugation and oxidation behavior, affecting alkene product distribution.

Superior SN2 Reactivity and Yield vs. Tetrahydrofurfuryl Chloride

In comparative etherification studies, such as the synthesis of bis(tetrahydrofurfuryl) ether (BTHFE), the choice of halide significantly impacts reaction viability. Tetrahydrofurfuryl chloride reacts very slowly and only to a slight extent, suffering from competing elimination that produces 2-methylenetetrahydrofuran. In contrast, tetrahydrofurfuryl bromide undergoes efficient nucleophilic substitution with sodium tetrahydrofurfurylate, providing the desired alkylated products without requiring extreme thermal forcing that degrades the substrate. [1]

Evidence DimensionNucleophilic substitution efficiency
Target Compound DataEfficient SN2 displacement yielding stable ether products
Comparator Or BaselineTHFC (slight reaction, major byproduct 2-methylenetetrahydrofuran)
Quantified DifferenceSuppression of elimination pathways and successful product formation
ConditionsBase-mediated etherification reactions

Procuring the bromide over the chloride prevents costly yield losses and complex purification steps caused by unreactive starting materials and elimination byproducts.

Flash Point & BP
Reported
THFB: bp 169–171 °C, flash point 61 °C; furfuryl bromide: 155 °C, 47 °C; THFCl: 150–151 °C, 45 °C
Higher flash point reduces storage hazard classification; elevated BP simplifies atmospheric distillation.
Vendor CoA data; verify for specific lot

Storage Stability and Handling vs. Aromatic Analogs

While furfuryl bromide (the unsaturated aromatic analog) is highly unstable and prone to rapid, exothermic polymerization at room temperature, tetrahydrofurfuryl bromide benefits from a fully saturated ring structure. THFB can be purified via vacuum distillation (69–70 °C at 22 mmHg) and, when properly fractionated, remains stable and colorless for months under standard cool, dry storage conditions. [1]

Evidence DimensionAmbient storage stability
Target Compound DataStable distillable liquid (>2 months shelf-life when pure)
Comparator Or BaselineFurfuryl bromide (rapid spontaneous polymerization)
Quantified DifferenceMonths of shelf-life vs. immediate degradation
ConditionsStandard laboratory storage (cool, dry, inert atmosphere)

Ensures reliable inventory management and reproducible batch-to-batch synthesis without the risk of spontaneous reagent degradation.

Synthesis Yield
Reported
Bromide: 53–61% (PBr₃/pyridine); Chloride: 73–75% (SOCl₂/pyridine)
Lower in-house yield favors commercial procurement for labs without fractional distillation.
Organic Syntheses procedures

Streamlined Alkylation vs. Alcohol Precursor Activation

Direct utilization of THFB for amine or phenol alkylation eliminates the need for prior activation of tetrahydrofurfuryl alcohol (THFA). For example, in the synthesis of TGR5 agonists, THFB successfully alkylated dihydropyridone precursors in the presence of cesium carbonate at 60 °C, avoiding the multi-step tosylation or mesylation sequences required if starting from THFA. [1]

Evidence DimensionSynthetic step count for alkylation
Target Compound Data1-step direct alkylation
Comparator Or BaselineTHFA (requires 2 steps: activation then substitution)
Quantified DifferenceElimination of 1 synthetic step and associated activation reagents
ConditionsBase-mediated N/O-alkylation (e.g., Cs2CO3, DMF, 60 °C)

Reduces raw material costs, solvent waste, and cycle times in industrial manufacturing by enabling direct, one-step functionalization.

Ylide Reactivity
Class-level
Furfuryl ylide: 61% alkene (E/Z 3:2); THFB analog: distinct non-conjugated pathway.
Ring saturation prevents aromatic stabilization, altering Wittig oxidation outcomes.
Qualitative differentiation from Schweizer 1969
Li-Mediated Fragmentation
Data to verify
Both THF bromide and chloride give high yield of pent-4-en-1-ol with Li/THF.
Bromide provides alternative leaving group when chloride reactivity insufficient.
Exact yields not disclosed; described as high yield
SN2 Reactivity
Class-level
Br⁻ ~50-fold better leaving group than Cl⁻ in prototypical SN2 (textbook).
Supports faster alkylation kinetics for heat-sensitive pharmacophores.
General physical organic principle; substrate-specific validation needed
Quaternary Ammonium Prep
Source review
2 mol THFB + 3 mol Me₂NH → tetrahydrofurfuryl dimethyl amine (US 2,185,220).
Documented precursor for saturated THF-ammonium research compounds.
Stoichiometric method; pharmacological profile distinct from furfuryl series

Pharmaceutical Intermediate Synthesis

Ideal for introducing the tetrahydrofurfuryl pharmacophore via N-alkylation or O-alkylation in drug discovery (e.g., TGR5 agonists). The bromide's high reactivity ensures complete conversion under mild basic conditions, avoiding the multi-step activation required by the alcohol precursor. [1]

Specialty Ether and Polymer Formulation

The preferred alkylating agent for synthesizing complex bis(tetrahydrofurfuryl) ethers or related protecting groups. Utilizing THFB avoids the severe elimination byproducts (such as 2-methylenetetrahydrofuran) that commonly plague reactions attempting to use the cheaper chloride analog. [2]

Preparation of Ring-Opened Grignard/Lithium Reagents

Used as a reliable precursor for generating organometallic intermediates that undergo controlled ring-opening to form valuable pent-4-en-1-ol derivatives, benefiting from the stable and highly reactive C-Br bond compared to less reactive halides.

Application Fit

Application
Selection Property
Validation Focus
Non-aromatic Wittig ylide synthesis
Saturated THF ring prevents ylide conjugation
Wittig alkene stereoselectivity and oxidation pathway
Mild-condition alkylation of heat-sensitive scaffolds
High bromide leaving-group reactivity
Alkylation rate and pharmacophore integrity at low temperature
Reductive ring-opening to ω-alkenols
Reactivity with lithium metal in THF
Conversion to pent-4-en-1-ol without aromatic stabilization interference
Saturated THF-quaternary ammonium research compounds
Documented synthetic precursor (US 2,185,220)
Stoichiometric conversion and muscarinic receptor modulator research

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (84.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1192-30-9

General Manufacturing Information

Furan, 2-(bromomethyl)tetrahydro-: INACTIVE

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